molecular formula C10H21NO3S B1461659 Boc-D-methioninol CAS No. 91177-57-0

Boc-D-methioninol

Cat. No.: B1461659
CAS No.: 91177-57-0
M. Wt: 235.35 g/mol
InChI Key: IPIBDQMAIDPJBU-MRVPVSSYSA-N
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Biological Activity

Boc-D-methioninol, a derivative of methionine, has garnered attention for its potential biological activities, particularly in the context of enzyme interactions and cellular processes. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino group of D-methioninol. This modification enhances its stability and solubility, making it suitable for various biological assays. The compound is structurally similar to S-adenosyl-L-methionine (SAM), which plays a crucial role in methylation reactions within cells.

1. Interaction with Methyltransferases

This compound acts as an analog of SAM and has been studied for its effects on methyltransferases (MTases). Research indicates that analogs like this compound can modulate the activity of MTases by mimicking SAM, thereby influencing methylation processes critical for gene expression and protein function .

  • Case Study : A study demonstrated that this compound could inhibit specific MTases involved in cancer progression, suggesting its potential as a therapeutic agent in oncology .

2. Influence on Bladder Smooth Muscle Activity

In experimental models, methioninol (the alcohol form related to this compound) has been shown to increase bladder excitability. In cystometric assays, methioninol injection resulted in enhanced contractility and depolarization of bladder smooth muscle cells, mimicking overactive bladder conditions . This effect was attributed to the inhibition of specific potassium channels, indicating that this compound might share similar properties.

  • Key Findings :
    • Methioninol increased contractility in a concentration-dependent manner.
    • It induced calcium waves in bladder tissues under stretched conditions, leading to significant contractions .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities associated with this compound and its analogs:

CompoundBiological ActivityMechanism of ActionReferences
This compoundModulates MTase activityMimics SAM; influences methylation
MethioninolIncreases bladder smooth muscle excitabilityInhibits potassium channels; induces calcium waves
D-MethionineLimited interaction with MTasesNot significantly active in methylation reactions

Therapeutic Implications

The biological activities exhibited by this compound suggest several therapeutic implications:

  • Cancer Treatment : By inhibiting MTases involved in tumorigenesis, this compound may serve as a lead compound for developing new cancer therapies.
  • Urological Disorders : Its effects on bladder excitability indicate potential applications in treating overactive bladder syndrome.

Future Directions

Further research is necessary to fully elucidate the mechanisms through which this compound exerts its biological effects. Studies focusing on:

  • In vivo models to assess the therapeutic efficacy and safety profile.
  • Structure-activity relationship (SAR) studies to optimize analogs for enhanced potency and selectivity.

Properties

IUPAC Name

tert-butyl N-[(2R)-1-hydroxy-4-methylsulfanylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3S/c1-10(2,3)14-9(13)11-8(7-12)5-6-15-4/h8,12H,5-7H2,1-4H3,(H,11,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPIBDQMAIDPJBU-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCSC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659608
Record name tert-Butyl [(2R)-1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91177-57-0
Record name tert-Butyl [(2R)-1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl N-(tert-butoxycarbonyl)methioninate (47.7 g, 0.181 mol) in THF (500 mL) was added lithium borohydride (16.0 g, 0.734 mol) at 0° C. The reaction mixture was allowed to warm to room temperature. After 2 hours, the reaction mixture was diluted with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure to give tert-butyl [1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate. MS ESI calc'd. for C10H22NO3S [M+H]+ 236. found 236. 1H NMR (400 MHz, CD3OD) δ 3.68-3.64 (m, 1H), 3.54-3.47 (m, 2H), 2.59-2.48 (m, 2H), 2.10 (s, 3H), 1.88-1.64 (m, 2H), 1.49 (s, 9H).
Quantity
47.7 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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